N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-9-4-5-13(10(2)6-9)19-14(21)12-7-16-15-17-8-18-20(15)11(12)3/h4-8H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLSMSDGMJAGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N3C(=NC=N3)N=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc(II) complex supported on magnetite nanoparticles as a reusable catalyst. This reaction typically occurs at 60°C under solvent-free conditions, yielding the desired product in varying yields depending on the substrates used .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using the aforementioned methods. The use of microwave irradiation allows for rapid synthesis, while the use of reusable catalysts like Schiff base zinc(II) complex ensures cost-effectiveness and sustainability. The choice of method depends on the desired yield, purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxides, dihydro derivatives, and substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit a range of biological activities:
- Anticancer Activity : The compound is included in libraries targeting cancer therapies. Its structural similarity to other triazolo-pyrimidines suggests potential anti-tumor effects through mechanisms involving apoptosis and cell cycle regulation .
- Anti-inflammatory Effects : Triazolo derivatives have been reported to possess anti-inflammatory properties. The compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases .
- Antimicrobial Properties : Some studies suggest that derivatives of triazolo-pyrimidines show antimicrobial activity against various pathogens. This opens avenues for its use in developing new antibiotics or antifungal agents .
Therapeutic Applications
The compound's unique structure allows it to interact with various biological targets:
- CNS Disorders : Research indicates that triazolo derivatives can affect neurotransmitter systems. This suggests potential applications in treating psychiatric disorders such as anxiety and depression by modulating serotonin receptors or other neurotransmitter systems .
- Metabolic Disorders : Given the involvement of similar compounds in glucose metabolism regulation, there is potential for this compound to be explored for diabetes management or obesity treatments through insulin sensitization mechanisms .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Antifungal Activity : A study synthesized various triazolo-pyrimidine derivatives and evaluated their antifungal properties against phytopathogenic fungi. Some derivatives exhibited significant inhibition rates compared to standard fungicides .
- Anticancer Screening : In a recent screening library analysis, compounds with similar structures were tested against multiple cancer cell lines. The results indicated promising anticancer activity, warranting further investigation into their mechanisms of action .
- Neuropharmacology Research : Investigations into the effects of triazolo derivatives on neurotransmitter systems demonstrated their potential as anxiolytic agents. These findings encourage further exploration into their use for treating anxiety disorders .
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1 . By inhibiting these enzymes, it can modulate signaling pathways involved in inflammation, cell proliferation, and metabolism. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Aryl substituents on the carboxamide (e.g., nitro, methoxy, halogen, hydroxy groups).
- Substituents on the triazolopyrimidine core (e.g., methyl, propyl, benzylthio groups).
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 5j ) correlate with higher melting points (~320°C), likely due to increased crystallinity .
- Hydroxy/methoxy groups (e.g., 5l ) reduce melting points (~250°C), suggesting improved solubility .
- The 3,4,5-trimethoxyphenyl group (common in 5a, 5j, 5l ) enhances molecular weight and may influence pharmacokinetics .
Key Observations :
- 3,4,5-Trimethoxyphenyl substituents (e.g., 5l ) significantly enhance anticancer potency, likely due to improved interaction with tubulin or kinase targets .
- Benzylthio groups () confer antibacterial activity, possibly by disrupting bacterial membrane integrity .
- Hydrophobic substituents (e.g., 2,4-dimethylphenyl in the target compound) may enhance blood-brain barrier penetration but require empirical validation.
Key Observations :
Q & A
Q. Critical Parameters :
| Parameter | Impact on Yield/Purity | Example from Evidence |
|---|---|---|
| Catalyst (TMDP) | Increases reaction efficiency | 85% yield in water-ethanol |
| Solvent system (DMF vs. EtOH) | DMF enhances cyclization; EtOH aids crystallization | 62% yield in DMF |
| Temperature | Higher temps (120°C) reduce reaction time | 10-hour vs. 3-hour protocols |
How is the structural characterization of this compound performed using spectroscopic and analytical methods?
Basic Research Question
Comprehensive characterization involves:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.47 (s, triazole-H), δ 4.73 (s, CH2), and δ 2.38 (s, CH3) confirm substituent positions .
- ¹³C NMR : Signals at ~160–170 ppm indicate carbonyl groups; aromatic carbons appear at 120–140 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 451.2 [M+H]⁺) validate molecular weight .
- Elemental Analysis : Matches calculated vs. experimental C, H, N values (e.g., C: 66.51% vs. 66.64% calcd) .
Q. Methodological Approach :
- Use iterative synthesis (e.g., combinatorial libraries) and in vitro assays (e.g., receptor binding, MIC tests) to map substituent effects .
What strategies can resolve contradictions in bioactivity data across different experimental models?
Advanced Research Question
Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls .
- Orthogonal Validation : Confirm results with complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Meta-Analysis : Compare data across studies (e.g., 2-chlorophenyl derivatives show anti-inflammatory activity in murine models but not in human PBMCs) .
Case Study :
A compound showing anticancer activity in HeLa cells (IC50 = 2 µM) but not in MCF-7 cells may reflect differences in target expression (e.g., kinase isoform variation) .
What computational methods predict the interaction of this compound with biological targets like kinases or cannabinoid receptors?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Glide predicts binding poses in CB2 receptors (e.g., hydrogen bonding with Ser 3.36 and hydrophobic interactions with Val 6.40) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Models : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
Validation : Cross-check computational predictions with experimental Ki values (e.g., predicted Ki = 15 nM vs. experimental Ki = 12 nM) .
How do solvent polarity and pH influence the stability of this compound in solution?
Advanced Research Question
-
Stability Studies :
Condition Half-Life (t₁/₂) Degradation Products pH 7.4 (PBS) >48 hours None detected pH 2.0 (HCl) 12 hours Hydrolyzed amide DMSO >72 hours No degradation -
Mechanistic Insight : Basic conditions (pH > 9) accelerate hydrolysis of the carboxamide group, while acidic conditions protonate the triazole ring, reducing stability .
Method Recommendation : Use HPLC-UV to monitor degradation kinetics under varying pH and solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
